

A study of user satisfaction and continuation rates of Cyclofem versus DMPA

Author: BenchChem Technical Support Team. Date: December 2025



Injectable Contraceptives: A Comparative Analysis of Cyclofem and DMPA

A comprehensive review of multiple studies indicates that while both Cyclofem and Depotmedroxyprogesterone acetate (DMPA) are effective injectable contraceptives, user satisfaction and continuation rates vary, primarily influenced by side effect profiles, particularly menstrual changes. This guide provides a detailed comparison of the two contraceptives, summarizing key data from comparative studies to inform researchers, scientists, and drug development professionals.

Performance Data: Continuation Rates and User Satisfaction

Quantitative data from several studies reveals distinct differences in the continuation rates and reasons for discontinuation between Cyclofem and DMPA users.

Continuation Rates

One retrospective cohort study involving 422 women (202 Cyclofem and 220 DMPA users) demonstrated significantly higher continuation rates for DMPA across a 12-month period.[1] At the 12-month mark, 42.5% of DMPA users continued with the method, compared to 27% of Cyclofem users.[1] Another study reported 12-month continuation rates of 75% for DMPA and



56.5% for Cyclofem in Kenya, while rates in Mexico were 26% and in China 81% for Cyclofem, indicating regional variations.[2]

Time Point	Cyclofem Continuation Rate	DMPA Continuation Rate	Source
3 Months	56%	75%	[1]
6 Months	37%	59.5%	[1]
9 Months	30%	48%	[1]
12 Months	27%	42.5%	[1]

User Satisfaction

A descriptive-comparative study assessing satisfaction using the ORTHO Birth Control Satisfaction Assessment Tool found no statistically significant difference in the total mean satisfaction scores between Cyclofem (192.2) and DMPA (188.1) users.[3][4][5] However, there were significant differences in satisfaction related to the ease of use/appropriateness and interference in menstruation patterns.[3][4] Another study found that marital satisfaction was significantly higher in women using DMPA (mean score of 116.79) compared to those using Cyclofem (114.53).[6]

Reasons for Discontinuation

The primary driver for discontinuation of both methods is menstrual changes.[1][2] However, the nature of these changes differs significantly between the two contraceptives.

DMPA users are more likely to report menstrual changes as a reason for discontinuation (85%) compared to Cyclofem users (73%).[1] Amenorrhea (absence of menstruation) is a significantly more common reason for discontinuation among DMPA users (50%) than Cyclofem users (23%).[1] Conversely, issues related to the frequency of visits and lack of method supplies were cited by 11% of Cyclofem users as the main reason for discontinuation, a factor not reported by DMPA users.[1]

Other reported reasons for discontinuation include weight gain and bone pain for DMPA users, and headache and mood changes for Cyclofem users.[2]



Reason for Discontinuation	Cyclofem Users	DMPA Users	Source
Menstrual Changes	71.9% - 73%	84.6% - 85%	[1][7]
- Amenorrhea	22.5% - 23%	49.7% - 50%	[1][7]
- Spotting	12.5%	11.9%	[7]
- Irregular Menstruation	8.8%	4.9%	[7]
Non-Menstrual Medical Reasons	3.8%	6.3%	[7]
Desire for Pregnancy	10.0%	4.9%	[7]
Frequency of Visits/Supply Issues	11%	0%	[1][7]
Weight Gain	-	18.6%	[2]
Bone Pain	-	23.25%	[2]
Headache	10.4%	-	[2]
Mood Changes	8%	-	[2]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for understanding how these comparative data were generated.

Retrospective Cohort Study

One key study utilized a retrospective cohort design to compare continuation rates and reasons for discontinuation.[1]

 Study Population: 422 women (202 Cyclofem and 220 DMPA users) who had initiated the method 12-24 months prior to the study.[1]



- Data Collection: Data was gathered through a review of patient records and interviews with the clients.[1]
- Statistical Analysis: The Kaplan-Meier method was used to estimate continuation rates, and Cox Regression was employed to analyze the reasons for discontinuation.[1]

Cross-Sectional Descriptive Study

To compare side effects, a cross-sectional descriptive study was conducted.[2][8][9]

- Study Population: 250 women, aged 18-40 years, who had been using either DMPA or Cyclofem for six months.[2][8][9]
- Data Collection: Volunteers were examined and interviewed about various symptoms, including weight changes, irregular bleeding, dyspareunia, vaginal dryness, headache, breast pain, bone pain, and their reasons for discontinuation.[2][8][9]
- Data Analysis: Standard statistical methods were used to analyze the collected data.[2][8]

Descriptive-Comparative Cross-Sectional Study

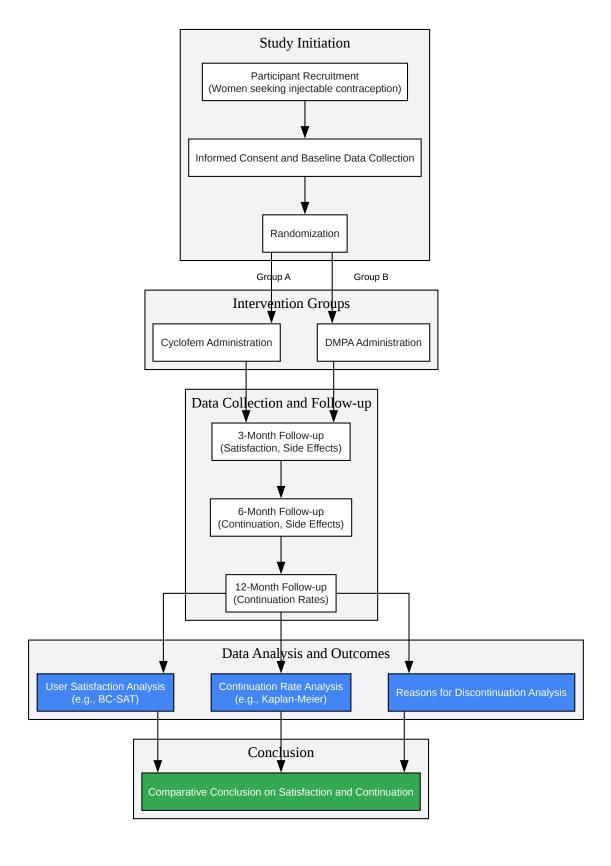
User satisfaction was assessed in a descriptive-comparative study.[3][4]

- Study Population: 150 individuals were selected using simple non-probability sampling and divided into three groups of 50, representing users of DMPA, Cyclofem, or LD (a type of oral contraceptive).[4]
- Data Collection: The standard ORTHO Birth Control Satisfaction Assessment Tool (BC-SAT)
 was administered through interviews three months after the initiation of the contraceptive
 method.[4]
- Data Analysis: Data was analyzed using descriptive and inferential statistics, including Fisher's exact test, chi-square, ANOVA, and LSD tests.[4]

Visualizing the Comparative Study Workflow

The logical flow of a typical comparative study between Cyclofem and DMPA, from participant recruitment to data analysis and conclusion, can be visualized as follows:





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Caption: Workflow of a comparative study on Cyclofem vs. DMPA.



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- To cite this document: BenchChem. [A study of user satisfaction and continuation rates of Cyclofem versus DMPA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215966#a-study-of-user-satisfaction-and-continuation-rates-of-cyclofem-versus-dmpa]

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